

H-Tyr-OEt.HCl: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *H-Tyr-OEt.HCl*

Cat. No.: *B554930*

[Get Quote](#)

An In-depth Whitepaper on the Synthesis, Properties, and Applications of L-Tyrosine Ethyl Ester Hydrochloride

This technical guide provides a comprehensive overview of L-Tyrosine ethyl ester hydrochloride (**H-Tyr-OEt.HCl**), a key derivative of the amino acid L-tyrosine. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and significant applications in peptide chemistry and neuroscience.

Core Molecular Data

L-Tyrosine ethyl ester hydrochloride is the hydrochloride salt of the ethyl ester of L-tyrosine. The esterification of the carboxylic acid group makes it a valuable building block in synthetic chemistry, particularly in peptide synthesis where the protection of the carboxylic acid is often required.

Property	Value	Source(s)
Full Chemical Name	L-Tyrosine ethyl ester hydrochloride	[1] [2]
Synonyms	H-Tyr-OEt.HCl, Ethyl L-tyrosinate hydrochloride	[1] [2]
Molecular Formula	C ₁₁ H ₁₆ CINO ₃	[1] [2]
Molecular Weight	245.70 g/mol	[1] [2]
CAS Number	4089-07-0	[1]

Synthesis of L-Tyrosine Ethyl Ester Hydrochloride

The most common method for the synthesis of **H-Tyr-OEt.HCl** is the direct esterification of L-tyrosine using ethanol in the presence of an acid catalyst, typically hydrogen chloride or thionyl chloride.

Experimental Protocol: Fischer Esterification of L-Tyrosine

This protocol describes the synthesis of L-Tyrosine ethyl ester hydrochloride from L-tyrosine and ethanol using hydrogen chloride as a catalyst.

Materials:

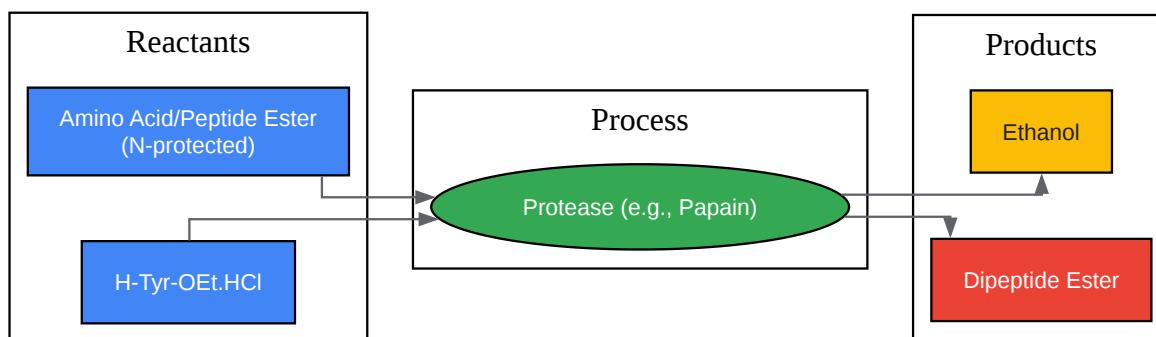
- L-Tyrosine
- Ethanol (absolute)
- Hydrogen chloride (gas) or Thionyl chloride (SOCl₂)
- Diethyl ether or Petroleum ether (for precipitation)
- Reaction flask (round-bottom)
- Magnetic stirrer and stir bar

- Reflux condenser
- Ice bath
- Rotary evaporator
- Filtration apparatus (e.g., Büchner funnel)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend L-tyrosine in absolute ethanol.[\[1\]](#)
- Acid Catalyst Addition:
 - Using Hydrogen Chloride Gas: Cool the suspension in an ice bath and bubble dry hydrogen chloride gas through the mixture with stirring until the solution is saturated.
 - Using Thionyl Chloride: Alternatively, cool the suspension to -10°C in an ice bath and slowly add thionyl chloride dropwise with vigorous stirring.[\[3\]](#)
- Reaction: After the addition of the catalyst, remove the ice bath and heat the mixture to reflux.[\[1\]](#)[\[3\]](#) The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting L-tyrosine spot disappears.[\[1\]](#)
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent using a rotary evaporator.[\[1\]](#)
- Precipitation and Isolation: Add the concentrated solution to a large volume of cold diethyl ether or petroleum ether to precipitate the L-Tyrosine ethyl ester hydrochloride as a white solid.[\[1\]](#)
- Purification: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.[\[1\]](#) An 80% yield can be expected from esterification with ethanolic hydrogen chloride.[\[1\]](#)

Applications in Research and Development


H-Tyr-OEt.HCl is a versatile compound with significant applications in both synthetic chemistry and the life sciences.

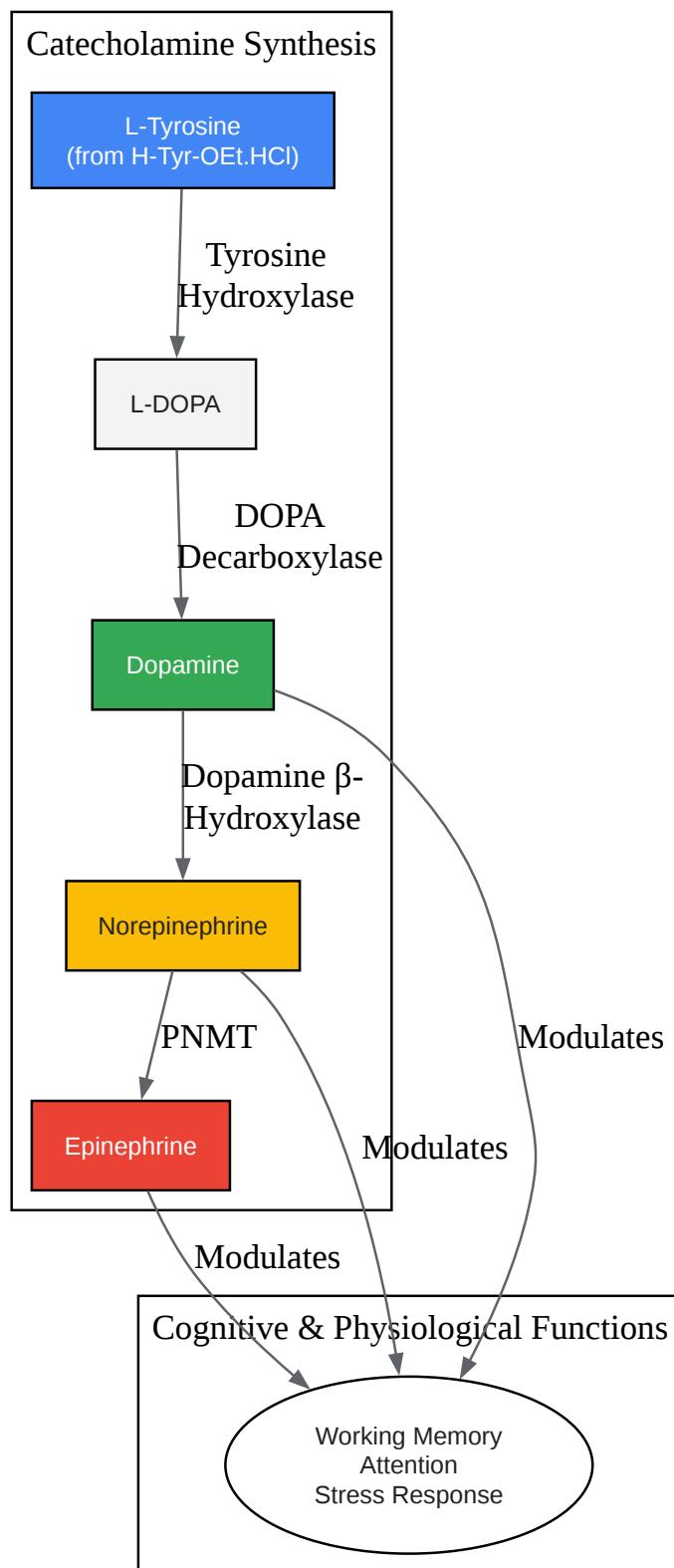
Peptide Synthesis

As an amino acid ester, **H-Tyr-OEt.HCl** serves as a crucial building block in peptide synthesis. The ethyl ester group protects the C-terminus of tyrosine, allowing for the controlled formation of peptide bonds at the N-terminus.

Chemoenzymatic Peptide Synthesis:

H-Tyr-OEt.HCl is a substrate for various proteases, such as papain, in chemoenzymatic peptide synthesis.^[2] This method offers a green chemistry approach to peptide bond formation under mild conditions, minimizing the need for complex protection and deprotection steps often associated with traditional chemical synthesis.^[2] For instance, papain can be used to catalyze the polymerization of L-tyrosine ethyl ester hydrochloride to synthesize poly(L-tyrosine).^[2]

[Click to download full resolution via product page](#)


*Chemoenzymatic peptide bond formation using **H-Tyr-OEt.HCl**.*

Neuroscience and Cognitive Function Research

L-Tyrosine is a metabolic precursor to the catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine.^[4] These neurotransmitters play a critical role in various cognitive functions, including working memory, attention, and the body's response to stress.^[5] ^[6]

Neurotransmitter Depletion and Supplementation Studies:

In research settings, L-tyrosine supplementation is investigated for its potential to counteract cognitive deficits caused by stressful conditions that can deplete catecholamine levels.^{[4][7]} Studies have explored the effects of tyrosine administration on cognitive performance during periods of extended wakefulness, exposure to cold and hypoxia, and other demanding situations.^{[6][7][8]} For example, a typical dose of 150 mg/kg of tyrosine has been shown to ameliorate performance decline on psychomotor and vigilance tasks during sleep deprivation.^{[6][8]} While many studies use L-tyrosine directly, its esterified form, **H-Tyr-OEt.HCl**, can also be utilized in experimental contexts due to its solubility and bioavailability characteristics.

[Click to download full resolution via product page](#)

Biosynthetic pathway of catecholamines from L-Tyrosine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. L-Tyrosine Ethyl Ester Hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]
- 4. Effect of tyrosine supplementation on clinical and healthy populations under stress or cognitive demands--A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effects of tyrosine on cognitive performance during extended wakefulness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP2198037B1 - Chemo-enzymatic peptide synthesis via C-terminal ester interconversion - Google Patents [patents.google.com]
- 8. portfolio.erau.edu [portfolio.erau.edu]
- To cite this document: BenchChem. [H-Tyr-OEt.HCl: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b554930#h-tyr-oet-hcl-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com